molecular formula C19H17FN2O4S B2683879 N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 941915-00-0

N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2683879
CAS No.: 941915-00-0
M. Wt: 388.41
InChI Key: ZPLLXERCMTUMIB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C17H16FNO3S
  • Molecular Weight : 335.37 g/mol
  • SMILES Notation : Cc1ccccc1C(=O)N(S(=O)(=O)C(C2=CC=CO2)C)C(F)=C

N-(4-fluorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibits its biological activity primarily through modulation of various cellular pathways. The compound is believed to interact with specific enzymes and receptors involved in tumorigenesis and cell proliferation.

  • Inhibition of Histone Deacetylases (HDACs) : Preliminary studies suggest that compounds with similar structures may act as HDAC inhibitors, leading to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antitumor Activity : The compound has shown promise in inhibiting solid tumor cell lines, with IC50 values indicating significant antiproliferative effects. For example, related compounds have demonstrated IC50 values as low as 1.30 μM against HepG2 cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-(4-fluorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide and its analogs.

Study Compound Target IC50 (μM) Effect
Study 1FNAHDAC30.09548Potent inhibitor
Study 2FNAHepG21.30Antiproliferative
Study 3Analog AMMP-9TBDIncreased activity

Case Study 1: Anticancer Efficacy

In a recent study, N-(4-fluorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide was evaluated for its anticancer properties against various cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

Case Study 2: Synergistic Effects with Other Chemotherapeutics

Combination studies revealed that N-(4-fluorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide enhanced the efficacy of standard chemotherapeutic agents like taxol and camptothecin, suggesting potential for use in combination therapies .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLLXERCMTUMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.